methyl 2-(3-chloropropanamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for amine and carboxylate groups .
Mode of Action
Amines, including those found in this compound, are known to react rapidly with acid chlorides . This suggests that the compound might interact with its targets through the formation of amide bonds, leading to changes in the target’s function .
Result of Action
The formation of amide bonds could potentially alter the function of the target proteins or enzymes , leading to changes at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloropropanamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of methyl 2-aminothiophene-3-carboxylate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanamido group can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the carboxylate moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new amides or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: A precursor in the synthesis of methyl 2-(3-chloropropanamido)thiophene-3-carboxylate.
Thiophene-3-carboxylic acid: Another thiophene derivative with similar structural features.
3-Chloropropanamide: Shares the 3-chloropropanamido group but lacks the thiophene ring.
Uniqueness
This compound is unique due to its combination of the thiophene ring and the 3-chloropropanamido group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOUJQGMCTWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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